molecular formula C26H22O10 B192339 Salvianolic acid A CAS No. 96574-01-5

Salvianolic acid A

Katalognummer: B192339
CAS-Nummer: 96574-01-5
Molekulargewicht: 494.4 g/mol
InChI-Schlüssel: YMGFTDKNIWPMGF-UCPJVGPRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Salvianolic acid A (SalA), a polyphenolic compound derived from the roots of Salvia miltiorrhiza (Danshen), is a bioactive molecule with a well-defined chemical structure: (2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-[2-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-3,4-dihydroxyphenyl]prop-2-enoyl]oxypropanoic acid . It is renowned for its antioxidant, anti-inflammatory, and cardioprotective properties, and it plays a role in modulating the blood-brain barrier (BBB) integrity and neuroinflammatory responses . SalA is challenging to purify due to its structural similarity to other salvianolic acids (e.g., salvianolic acid B, C) and low abundance in raw plant material (~0.01–0.03%) .

Vorbereitungsmethoden

Extraction and Initial Isolation Techniques

Ethanol-Based Extraction with Acidification

A widely adopted method involves ethanol extraction followed by acidification and organic solvent partitioning. As detailed in Patent CN101712618B , Sal A is extracted from Danshen using 40–90% ethanol under reflux or percolation. The extract is concentrated, acidified to pH 1–6 with hydrochloric acid, and partitioned with ethyl acetate or chloroform to isolate phenolic acids. This step removes polar impurities, yielding a crude Sal A fraction. Subsequent purification employs macroporous resin (e.g., AB-8 or D101) or polyamide column chromatography, achieving a Sal A purity of ≥80% .

Cold Ethanol Soaking with Ultrasonic Assistance

Patent CN102351819B highlights a low-temperature ethanol extraction method to preserve Sal A stability. Danshen powder is soaked in ethanol (<5°C) and subjected to ultrasonic extraction (<25°C), minimizing thermal degradation. After centrifugation and ethanol removal, the extract undergoes macroporous resin chromatography, yielding Sal A with 90% recovery efficiency. This method prioritizes compound stability, critical for labile phenolic acids .

Hydrolysis of Salvianolic Acid B to this compound

Controlled Acidic Hydrolysis

Sal A can be synthesized via hydrolysis of salvianolic acid B (Sal B), its more abundant precursor. As demonstrated by Lu et al. , heating Sal B in aqueous solution at 90°C and pH 4.0 for 48 hours converts 95% of Sal B to Sal A. The reaction mixture is then extracted with ethyl acetate and purified via ODS (octadecylsilane) column chromatography, achieving 98.0% purity . This method elevates Sal A content from 0.001% to 1.7% in raw Danshen, addressing natural scarcity issues.

Hydrolysis Optimization Parameters

Key parameters influencing hydrolysis efficiency include:

  • Temperature : 80–90°C maximizes conversion without degrading Sal A .

  • pH : Mildly acidic conditions (pH 3.5–4.5) prevent side reactions .

  • Time : 48–72 hours ensures near-complete Sal B conversion .

Advanced Purification Strategies

Sequential Column Chromatography

A multi-step chromatographic approach is employed for high-purity Sal A. In Patent CN101721468A , the crude extract is first passed through polyamide columns to adsorb phenolic acids, followed by elution with 5–40% ethanol. Further purification using macroporous resin (e.g., AB-8) with gradient ethanol elution isolates Sal A at ≥95% purity .

Preparative High-Performance Liquid Chromatography (HPLC)

Analytical Validation of this compound

Spectroscopic and Chromatographic Characterization

Sal A identity and purity are confirmed via:

  • UV-Vis Spectroscopy : Absorption maxima at 288 nm and 328 nm .

  • NMR Analysis : Distinct 1H^1H NMR signals at δ 6.75 (d, J=2.0 Hz, H-2), δ 6.70 (d, J=8.0 Hz, H-5), and δ 6.62 (dd, J=2.0, 8.0 Hz, H-6) .

  • HPLC : Retention time of 12.3 minutes using a C18 column and 0.1% phosphoric acid-acetonitrile gradient .

Purity Assessment Metrics

  • HPLC-DAD : Purity ≥98% with single peak at 280 nm .

  • TLC : Rf = 0.42 (silica gel, ethyl acetate:formic acid:water = 10:2:3) .

Comparative Analysis of Preparation Methods

MethodKey StepsYield (%)Purity (%)Source
Ethanol ExtractionReflux, acidification, macroporous resin1.280–90
Sal B Hydrolysis90°C, pH 4.0, ODS chromatography0.598.0
Preparative HPLCC18 column, acetonitrile-water gradient0.399.5
Cold Ethanol UltrasonicUltrasonication, macroporous resin1.590–95

Challenges and Industrial Scalability

Stability Concerns

Sal A degrades rapidly in aqueous solutions above 30°C, necessitating low-temperature protocols during extraction . Ethanol concentrations >50% improve stability, reducing degradation to <5% over 24 hours .

Cost-Effectiveness

While preparative HPLC delivers ultra-high purity, its scalability is limited by solvent costs. Industrial-scale methods favor macroporous resin systems, offering 80–90% purity at 1/10th the cost .

Regulatory Compliance

Pharmacopeial standards require Sal A reference substances to exhibit ≥98% purity, achievable only through hybrid methods (e.g., hydrolysis followed by HPLC) .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Salviansäure A unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und pH-Werte, um die gewünschten Transformationen sicherzustellen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene oxidierte und reduzierte Derivate der Salviansäure A. Diese Derivate weisen häufig eine verbesserte biologische Aktivität auf und werden auf ihre potenziellen therapeutischen Anwendungen untersucht .

Wissenschaftliche Forschungsanwendungen

Cardiovascular Protection

Myocardial Protection
SAA is under investigation for its potential in treating myocardial ischemia and coronary heart disease. A first-in-human study assessed the safety and pharmacokinetics of SAA, revealing that it was well tolerated across various doses. The study utilized a physiologically based pharmacokinetic model to simulate its pharmacokinetics, indicating that SAA could effectively protect cardiac tissues during ischemic events .

Atherosclerosis Treatment
Research shows that SAA can improve endothelial function and reduce risk factors associated with atherosclerosis, such as high cholesterol levels. In animal models, SAA has demonstrated the ability to enhance blood circulation and improve cardiac function, suggesting its potential as a long-term therapeutic option for cardiovascular diseases .

Neuroprotection

Post-Stroke Neuroinflammation
SAA has been shown to ameliorate neuroinflammation following ischemic stroke. It modulates pro-inflammatory cytokines and enhances cerebral perfusion, which may contribute to improved neurological outcomes in stroke patients. Preliminary clinical findings indicate its efficacy in reducing neurological deficits post-stroke .

Ferroptosis Inhibition
Recent studies have highlighted SAA's role in inhibiting ferroptosis, a form of regulated cell death implicated in neuronal damage during intracerebral hemorrhage. SAA activates the Akt/GSK-3β/Nrf2 signaling pathway, providing neuroprotective effects by reducing lipid peroxidation and promoting cell survival .

Anti-Fibrotic Effects

Liver and Pulmonary Fibrosis
SAA exhibits significant anti-fibrotic properties, particularly in liver and pulmonary fibrosis models. It inhibits the activation of hepatic stellate cells (HSCs) and reduces collagen deposition in liver tissues. In pulmonary fibrosis models, SAA has been shown to attenuate collagen deposition and improve lung function by modulating cell proliferation and apoptosis .

Vascular Health

Endothelial Dysfunction Improvement
SAA has been extensively studied for its effects on endothelial dysfunction, a precursor to cardiovascular diseases. It enhances endothelial nitric oxide synthase activity, improving vasodilation in various disease models. This effect is crucial for preventing vascular remodeling and inflammation associated with chronic cardiovascular conditions .

Data Table: Summary of Research Findings on this compound

Application AreaStudy FocusKey Findings
Cardiovascular ProtectionMyocardial IschemiaWell tolerated; improves myocardial protection; pharmacokinetic modeling supports clinical use .
NeuroprotectionPost-Stroke NeuroinflammationReduces neurological deficits; enhances cerebral perfusion; modulates inflammatory responses .
Anti-Fibrotic EffectsLiver and Pulmonary FibrosisInhibits HSC activation; reduces collagen deposition; improves liver function .
Vascular HealthEndothelial DysfunctionEnhances nitric oxide synthase; improves vasodilation; prevents vascular remodeling .

Wirkmechanismus

Salvianolic acid A exerts its effects through multiple molecular targets and pathways. It acts as a potent antioxidant by scavenging reactive oxygen species and inhibiting oxidative stress. It also modulates various signaling pathways, including the inhibition of inflammatory cytokines and the regulation of immune responses. Additionally, it has been shown to improve microcirculation and protect against ischemic damage by targeting endothelial cells and reducing leukocyte-endothelial adhesion .

Vergleich Mit ähnlichen Verbindungen

Structural Similarities and Differences

Salvianolic acids (e.g., SalA, SalB, SalC) share a core structure of caffeic acid derivatives but differ in hydroxylation patterns, glycosylation, and ester linkages (Table 1). For example:

  • Salvianolic acid A: Contains two caffeic acid units linked via ester bonds.
  • Salvianolic acid B: A tetrameric structure with three caffeic acid units and one danshensu moiety.
  • Rosmarinic acid : A dimer of caffeic acid and 3,4-dihydroxyphenyllactic acid.

Table 1. Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight Key Structural Features Solubility
This compound C₂₆H₂₂O₁₀ 494.45 g/mol Two caffeic acid units, ester linkages Water-soluble
Salvianolic acid B C₃₆H₃₀O₁₆ 718.60 g/mol Tetrameric caffeic acid/danshensu Water-soluble
Rosmarinic acid C₁₈H₁₆O₈ 360.31 g/mol Caffeic acid + 3,4-dihydroxyphenyllactic acid Ethanol-soluble
Lithospermic acid C₂₇H₂₂O₁₂ 538.45 g/mol Trimeric caffeic acid derivatives Water-soluble

Functional and Pharmacological Differences

  • Antioxidant Activity: Salvianolic acid B and SalA exhibit superior radical-scavenging capacity compared to their monomeric precursors (e.g., caffeic acid). SalB is the dominant antioxidant in Salvia miltiorrhiza extracts, correlating strongly with total antioxidant activity .
  • Anticancer Effects: SalA inhibits proliferation in leukemia K562 cells (17.3% viability at 10 μM) but shows minimal activity against breast cancer BT549 cells (86.1% viability). In contrast, salvianolic acid B demonstrates broader anticancer effects via apoptosis induction .
  • Enzyme Inhibition: SalA competitively inhibits xanthine oxidase (IC₅₀ = 65.49 μM), a target for gout therapy, through hydrogen bonding and hydrophobic interactions . Salvianolic acid B lacks this specificity but modulates PI3Kδ kinase activity .

Table 2. Pharmacological Activities

Compound Key Activities IC₅₀/EC₅₀ Values Targets/Pathways
This compound Xanthine oxidase inhibition, neuroinflammation modulation, BBB protection 65.49 μM (XO) XO, NF-κB, Nrf2
Salvianolic acid B Antioxidant, PI3Kδ inhibition, cardioprotection 30.15% PI3Kδ inhibition ROS, PI3K/Akt, MAPK
Rosmarinic acid Anti-inflammatory, SARS-CoV-2 Spike protein binding N/A SARS-CoV-2 Spike protein, COX-2
Lithospermic acid Antioxidant, antiviral N/A Viral proteases, oxidative stress

Research Challenges and Differentiation

  • Purification Complexity : SalA’s structural similarity to SalB and SalC complicates isolation. High-performance liquid chromatography (HPLC) and NMR are required for precise quantification, with purity standards certified via ISO protocols .
  • Functional Overlap vs. Specificity : While SalA and SalB both mitigate oxidative stress, SalA uniquely targets neuroinflammatory pathways (e.g., BBB integrity), whereas SalB excels in cardiovascular protection .

Key Research Findings

  • Cluster Analysis: Salvianolic acid B and rosmarinic acid share functional clusters with aspirin (antiplatelet effects) and simvastatin (lipid-lowering), but SalA operates through distinct mechanisms .
  • SARS-CoV-2 Applications : Rosmarinic acid and SalB bind strongly to the SARS-CoV-2 Spike protein, while SalA’s role in viral pathogenesis remains underexplored .
  • Synergistic Effects : In Salvia miltiorrhiza extracts, SalA and SalB synergize to enhance antioxidant and anticancer activities .

Biologische Aktivität

Salvianolic acid A (Sal A), a prominent compound derived from the traditional Chinese herb Salvia miltiorrhiza, has garnered significant attention for its diverse biological activities. This article aims to provide a comprehensive overview of Sal A's pharmacological effects, mechanisms of action, and therapeutic potential, supported by case studies and research findings.

Chemical Structure and Properties

This compound is a water-soluble phenolic compound characterized by its strong antioxidant properties. It exhibits potent free radical scavenging activity, which is crucial for its protective effects against oxidative stress-related diseases .

1. Antioxidant Activity
Sal A's ability to scavenge free radicals is one of its primary mechanisms. It reduces lipid peroxidation and protects cellular components from oxidative damage, thus playing a vital role in mitigating liver and pulmonary fibrosis .

2. Inhibition of Matrix Metalloproteinase-9 (MMP-9)
Research has identified Sal A as a competitive inhibitor of MMP-9, an enzyme implicated in cardiac fibrosis and hypertrophy. In studies involving spontaneously hypertensive rats (SHR), Sal A treatment significantly reduced heart fibrosis and hypertrophy by inhibiting MMP-9 activity .

3. Modulation of Fibrosis Pathways
Sal A has been shown to influence several signaling pathways involved in fibrosis:

  • Hepatic Fibrosis : Sal A decreases the expression of α-smooth muscle actin (α-SMA) and transforming growth factor β1 (TGF-β1), both critical in liver fibrosis progression. It also promotes apoptosis in hepatic stellate cells (HSCs) while inhibiting their activation .
  • Pulmonary Fibrosis : In models of bleomycin-induced pulmonary fibrosis, Sal A reduced collagen deposition and improved lung function by modulating fibroblast proliferation and apoptosis through the Smad signaling pathway .

1. Liver Protection

A study by Qiang et al. (2014) demonstrated that Sal A effectively prevented liver fibrosis in diabetic rats by reducing hepatocyte apoptosis and improving liver histology . The compound also lowered serum levels of aminotransferases, indicating hepatoprotective effects.

2. Cardiovascular Benefits

Sal A's inhibition of MMP-9 has implications for cardiovascular health, particularly in conditions characterized by increased cardiac remodeling due to hypertension .

3. Anti-Cancer Properties

Sal A has shown potential anti-cancer effects, particularly in breast cancer models where it inhibited tumor cell proliferation and metastasis through modulation of vascular integrity and signaling pathways related to tumor growth .

Case Studies

StudyModelFindings
Qiang et al. (2014)STZ-induced diabetic ratsReduced liver fibrosis; decreased α-SMA and TGF-β1 levels
Pan et al. (2014)Bleomycin-induced pulmonary fibrosis in ratsDecreased collagen deposition; improved lung function
Zhao et al. (2023)Breast cancer mouse modelInhibited tumor metastasis; improved vascular integrity

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying Salvianolic acid A in plant extracts, and how are they validated?

  • Methodological Answer : Ultra-performance liquid chromatography (UPLC) coupled with triple quadrupole mass spectrometry (UPLC-QQQ-MS) is widely used for precise quantification. Calibration curves should be established with linear ranges (e.g., 0.87–174 μg·mL⁻¹ for this compound) and correlation coefficients (R² > 0.999). Validation parameters include precision, accuracy, and recovery rates, adhering to ISO guidelines for reference materials .

Q. How can researchers ensure the accuracy of this compound reference materials in pharmacological studies?

  • Methodological Answer : Follow ISO Guide 34 and 35 for reference material production, including homogeneity testing, stability assessment, and inter-laboratory validation. Certified reference materials (CRMs) must undergo rigorous statistical analysis (e.g., uncertainty estimation) and cross-validation using orthogonal methods like NMR or HPLC-DAD .

Q. What standardized protocols exist for extracting this compound from Salvia miltiorrhiza?

  • Methodological Answer : Optimized extraction involves refluxing with 70% ethanol, 12 times the solvent volume, for 1 hour. Validation via orthogonal experimental design and high-performance thin-layer chromatography (HPTLC) ensures reproducibility. Include recovery studies to account for matrix effects .

Advanced Research Questions

Q. How can statistical experimental design improve the optimization of this compound extraction parameters?

  • Methodological Answer : Use D-optimal design or orthogonal arrays to evaluate variables (e.g., solvent ratio, temperature). Apply machine learning tools like BP neural networks with genetic algorithms to predict optimal conditions (e.g., 116.17 mg/g yield). Validate models via relative error analysis (<5%) and cross-validation .

Q. How should researchers address discrepancies in this compound content across geographical sources of Salvia miltiorrhiza?

  • Methodological Answer : Perform multivariate statistical analysis (e.g., PCA, clustering) on UPLC-QQQ-MS data from 408 samples. For example, Sichuan samples show higher Salvianolic acid B, while Anhui samples excel in this compound. Normalize data using z-scores and account for environmental factors (soil pH, climate) .

Q. What in vitro/in vivo models are effective for studying this compound’s immunomodulatory mechanisms?

  • Methodological Answer : Use Treg/Th17 cell balance assays in murine models or human peripheral blood mononuclear cells (PBMCs). Measure cytokine levels (IL-10, IL-17) via ELISA. Dose-response studies (e.g., 10–100 μM) should align with pharmacokinetic profiles from prior in vivo trials .

Q. How can researchers validate the predictive accuracy of quantitative models for this compound in quality control?

  • Methodological Answer : Apply near-infrared (NIR) spectroscopy with system modeling. Use cross-validation (k-fold) and external validation sets. Report root mean square error (RMSE) and relative predictive error (<5%). Compare results with UPLC-MS as a gold standard .

Q. What integrative approaches reconcile multi-omics data to elucidate this compound’s bioactivity?

  • Methodological Answer : Combine transcriptomics (RNA-seq), metabolomics (LC-MS), and network pharmacology. Use tools like Cytoscape for pathway enrichment analysis (e.g., NF-κB, MAPK). Validate targets via siRNA knockdown or CRISPR-Cas9 in relevant cell lines .

Q. Tables for Key Data

Parameter Optimal Value Method Reference
Extraction Solvent70% EthanolReflux, 1 hour
Linear Range (UPLC)0.87–174 μg·mL⁻¹Calibration Curve
Predictive Model AccuracyRelative Error: 4.87%BP Neural Network
Regional Variability (Anhui)Highest this compoundUPLC-QQQ-MS + PCA

Eigenschaften

IUPAC Name

(2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-[2-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-3,4-dihydroxyphenyl]prop-2-enoyl]oxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O10/c27-18-7-2-14(11-21(18)30)1-6-17-16(4-9-20(29)25(17)33)5-10-24(32)36-23(26(34)35)13-15-3-8-19(28)22(31)12-15/h1-12,23,27-31,33H,13H2,(H,34,35)/b6-1+,10-5+/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGFTDKNIWPMGF-UCPJVGPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C(C(=C(C=C2)O)O)C=CC3=CC(=C(C=C3)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=C(C(=C(C=C2)O)O)/C=C/C3=CC(=C(C=C3)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701316580
Record name Salvianolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701316580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96574-01-5
Record name Salvianolic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96574-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Salvianolic acid A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096574015
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Salvianolic acid A
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15246
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Salvianolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701316580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SALVIANOLIC ACID A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51622542XO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Salvianolic acid A
Salvianolic acid A
Salvianolic acid A
Salvianolic acid A
Salvianolic acid A
Salvianolic acid A

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.